molecular formula C20H26N8O2 B6034591 1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide

1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide

Cat. No.: B6034591
M. Wt: 410.5 g/mol
InChI Key: HMPXVKKTRQBIOK-UHFFFAOYSA-N
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Description

1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Attachment of the morpholine moiety: This step involves the reaction of the triazole intermediate with a morpholine derivative under suitable conditions.

    Introduction of the phenyl group: This can be done through a substitution reaction using a phenyl halide and a suitable base.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various halides, bases, and acids depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting cellular pathways: Influencing various cellular pathways such as signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-morpholin-4-ylethyl)-1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O2/c29-20(19-14-27(25-24-19)9-8-26-10-12-30-13-11-26)23-18(17-4-2-1-3-5-17)6-7-28-16-21-15-22-28/h1-5,14-16,18H,6-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPXVKKTRQBIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(N=N2)C(=O)NC(CCN3C=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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